molecular formula C9H18N2 B091469 1,4-Diazaspiro[5.5]undecane CAS No. 180-76-7

1,4-Diazaspiro[5.5]undecane

Cat. No. B091469
CAS RN: 180-76-7
M. Wt: 154.25 g/mol
InChI Key: VVBIFWHTQJEQQD-UHFFFAOYSA-N
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Description

1,4-Diazaspiro[5.5]undecane is a nitrogen-containing spiro-heterocycle that is part of a class of compounds known for their presence in various naturally occurring molecules and for exhibiting a wide range of pharmaceutical and biological activities. These compounds are characterized by their spirocyclic structure, which includes a cyclohexanone unit that often prefers a chair conformation, as revealed by single-crystal X-ray studies .

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives has been approached through various methodologies. One method involves a base-promoted [5+1] double Michael addition reaction, which has been shown to yield high-quality diazaspiro[5.5]undecane derivatives in excellent yields, up to 98% . Another approach describes a three-step synthesis involving Claisen condensation and acid-catalyzed decarboxylation and spirocyclization . Additionally, a practical and divergent synthesis method has been reported, which includes an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor .

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using techniques such as NMR and X-ray crystallography. These studies have revealed that the cyclohexanone unit within the spirocycles often adopts a chair conformation, and the crystal packing is influenced by intermolecular hydrogen bonding and various stacking interactions .

Chemical Reactions Analysis

Diazaspiro[5.5]undecane compounds have been shown to react with various electrophiles, leading to the formation of spirocyclic adducts or tetrahydropyridine derivatives . They have also been used as bidentate ligands to form complexes with metals such as ruthenium(II) and copper(II) . The electrochemical behavior of these compounds has been investigated, revealing that electrolytic oxidation and reduction can yield different products, such as N-(1-aminocyclohexanecarbonyl)oxamic acid and alcohols, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro[5.5]undecane derivatives have been studied through photophysical studies, solvatochromic analysis, and TDDFT calculations. These studies have shown that the Stokes shift of these compounds increases with the polarity of the solvent, and their fluorescence quantum yield varies in solvents of different polarity . The redox behavior of these compounds has also been explored, providing insights into their potential applications in non-aqueous media .

Scientific Research Applications

  • Pharmaceutical Compounds Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : 1,4-Diazaspiro[5.5]undecane and its analogues are used in the preparation of certain pharmaceutical compounds, including those for the treatment of disorders involving abnormal cellular proliferation .
    • Method : The synthesis process involves chemical intermediates. The process starts with commercially available tert-butyl (1-(aminomethyl)cyclohexyl)carbamate and uses several protecting and deprotecting steps to control the selectivity of the two amino groups throughout the synthesis .
    • Results : The process results in the preparation of 1,4-diazaspiro[5.5]undecan-3-one and analogues thereof that are useful in the preparation of pharmaceutical compounds .
  • Dengue Virus Inhibition

    • Field : Virology
    • Application : 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have been found to inhibit Dengue virus type 2 (DENV2) .
    • Results : The newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives showed inhibitory activity against DENV2 .
  • GABAAR Antagonism

    • Field : Neuropharmacology
    • Application : 3,9-diazaspiro undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
    • Results : These compounds showed low cellular membrane permeability, making them effective GABAAR antagonists .
  • Synthesis of New Spiro[5.5]undecane Derivatives
    • Field : Structural Chemistry
    • Application : The synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles, exhibiting similar [bis(1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles, in the spirane units are reported .
    • Results : The 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures, and the conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation. In these cases, the enantiomers, generated by the helix of the spirane skeleton, can be discriminated .
  • Synthesis of 7,11-diaryl-3-oxo (or thioxo)-2,4-diazaspiro[5.5]undecane
    • Field : Organic Chemistry
    • Application : The synthesis of 7,11-diaryl-3-oxo (or thioxo)-2,4-diazaspiro[5.5]undecane is reported .
    • Results : The synthesis results in the formation of 7,11-diaryl-3-oxo (or thioxo)-2,4-diazaspiro[5.5]undecane .

Future Directions

The future directions for the study of 1,4-Diazaspiro[5.5]undecane could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study suggested that dual MOR agonism and σ1R antagonism may be a useful strategy for obtaining potent and safer analgesics . Another study suggested that the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles could be a future direction .

properties

IUPAC Name

1,4-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBIFWHTQJEQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442655
Record name 1,4-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazaspiro[5.5]undecane

CAS RN

180-76-7
Record name 1,4-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diazaspiro[5.5]undecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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